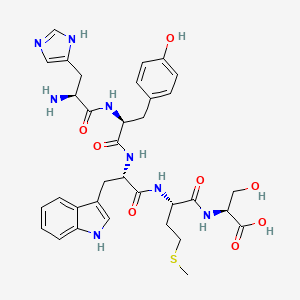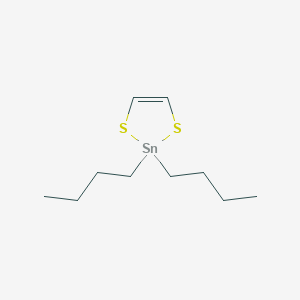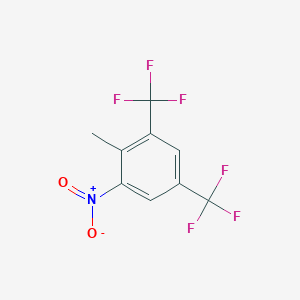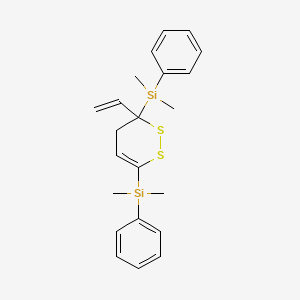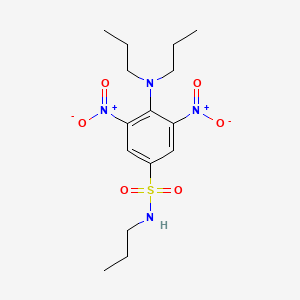![molecular formula C15H14O2 B14239259 (2S)-2-[(4-phenylphenoxy)methyl]oxirane CAS No. 250778-95-1](/img/structure/B14239259.png)
(2S)-2-[(4-phenylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-phenylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-phenylphenoxy)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide . The reaction conditions usually involve a solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher efficiency and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise temperature and pressure control, resulting in consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-phenylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
(2S)-2-[(4-phenylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-phenylphenoxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, targeting specific molecular pathways and enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(4-methoxyphenyl)methyl]oxirane: Similar structure but with a methoxy group instead of a phenyl group.
(2S)-2-[(4-chlorophenyl)methyl]oxirane: Contains a chlorine atom in place of the phenyl group.
(2S)-2-[(4-nitrophenyl)methyl]oxirane: Features a nitro group instead of the phenyl group.
Uniqueness
(2S)-2-[(4-phenylphenoxy)methyl]oxirane is unique due to its specific phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in organic synthesis and industrial processes.
Properties
CAS No. |
250778-95-1 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-[(4-phenylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2/t15-/m1/s1 |
InChI Key |
GXANCFOKAWEPIS-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
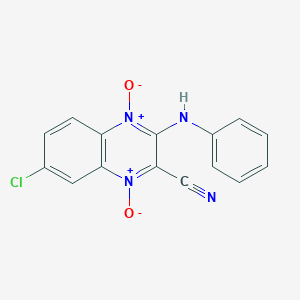
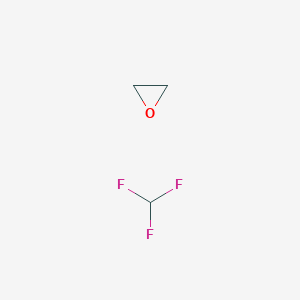
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
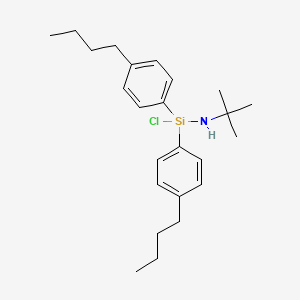

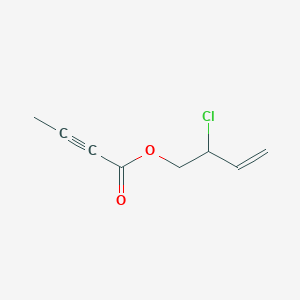
![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
